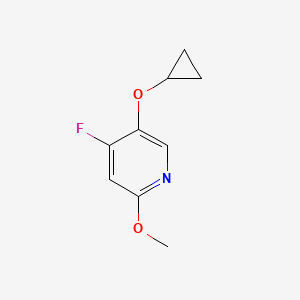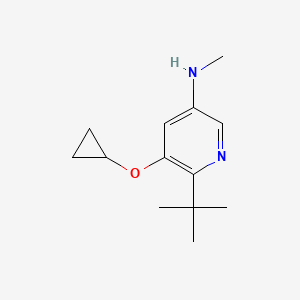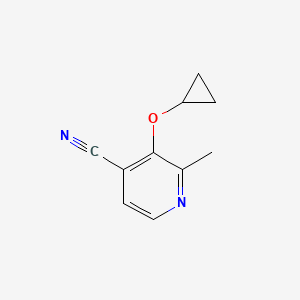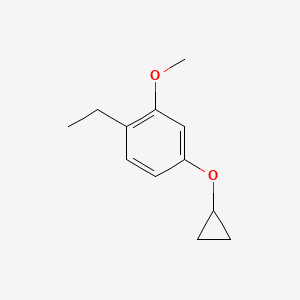![molecular formula C14H11N3O5 B14811199 N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B14811199.png)
N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3,4-dihydroxybenzylidene)-4-nitrobenzohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of a 3,4-dihydroxybenzylidene group and a 4-nitrobenzohydrazide moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N’-(3,4-dihydroxybenzylidene)-4-nitrobenzohydrazide typically involves the condensation reaction between 3,4-dihydroxybenzaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
N’-(3,4-dihydroxybenzylidene)-4-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as sodium periodate (NaIO4) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield the corresponding amines.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and water, as well as catalysts and specific temperature and pH conditions .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-(3,4-dihydroxybenzylidene)-4-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. It also exhibits antimicrobial activity by disrupting the cell membrane integrity of microorganisms. Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
N’-(3,4-dihydroxybenzylidene)-4-nitrobenzohydrazide can be compared with other similar compounds, such as:
N’-(3,4-dihydroxybenzylidene)-4-hydroxybenzohydrazide: This compound has similar structural features but differs in the presence of a hydroxyl group instead of a nitro group.
N’-(3,4-dihydroxybenzylidene)-4-tert-butylbenzohydrazide: This derivative contains a tert-butyl group, which can influence its steric and electronic properties, potentially leading to variations in its biological activity and chemical reactivity.
The uniqueness of N’-(3,4-dihydroxybenzylidene)-4-nitrobenzohydrazide lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11N3O5 |
|---|---|
Molecular Weight |
301.25 g/mol |
IUPAC Name |
N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C14H11N3O5/c18-12-6-1-9(7-13(12)19)8-15-16-14(20)10-2-4-11(5-3-10)17(21)22/h1-8,18-19H,(H,16,20)/b15-8+ |
InChI Key |
LUEGZNPNMJNNTF-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=CC(=C(C=C2)O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=CC(=C(C=C2)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dichloro-N-[(E)-(4-ethoxyphenyl)methylidene]aniline](/img/structure/B14811116.png)

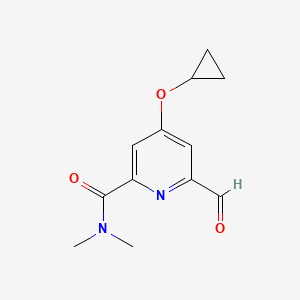
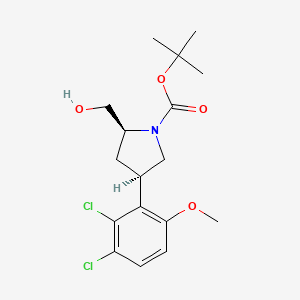
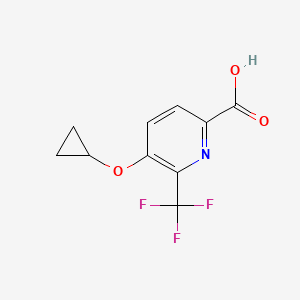
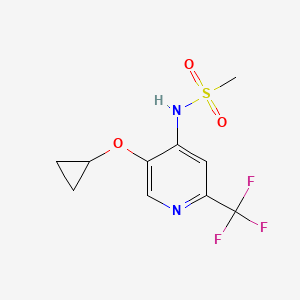
![Ethanone, 1,1'-[(1-methylethylidene)di-4,1-phenylene]bis-](/img/structure/B14811162.png)

